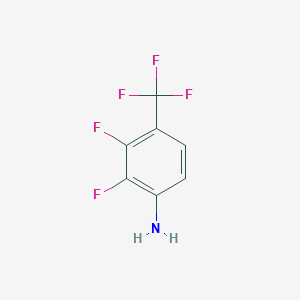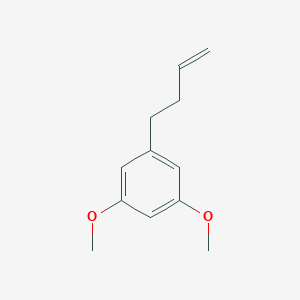
4-(3,5-Dimethoxyphenyl)-1-butene
Vue d'ensemble
Description
Compounds with a structure similar to “4-(3,5-Dimethoxyphenyl)-1-butene”, such as “3,4-Dimethoxyphenethylamine”, are typically aromatic ethers derived from phenethylamine . They are often isolated from plants and can act as metabolites .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions with catalysts like DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) or DMAP/EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl ring with methoxy groups at the 3- and 4-positions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight around 196.20 g/mol, and they may form weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules .Applications De Recherche Scientifique
Cancer Research
The compound “4-(3,5-Dimethoxyphenyl)-1-butene” can be used in cancer research. It is related to a series of compounds that have been synthesized and evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which is aberrant in various types of cancer . FGFR is a promising target for cancer therapy .
Drug Design and Synthesis
This compound can be used in the design and synthesis of new drugs. For example, it is related to a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives that have been designed, synthesized, and biologically evaluated as potent FGFR inhibitors .
Biological Evaluation
The compound can be used in biological evaluations. It is related to a series of compounds that have been biologically evaluated as potent FGFR inhibitors . These evaluations can help in the development of new drugs and therapies.
Antimicrobial Efficacy
The compound is related to another compound, 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid, which has been evaluated for its antimicrobial efficacy . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.
Antioxidant Property Evaluation
The compound is related to another compound that has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.
Molecular Docking
The compound is related to another compound that has been docked into the active site of the MurB protein of Staphylococcus aureus . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially be used in similar molecular docking studies.
Safety And Hazards
Propriétés
IUPAC Name |
1-but-3-enyl-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDXKATVPHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641220 | |
| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-1-butene | |
CAS RN |
111540-02-4 | |
| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



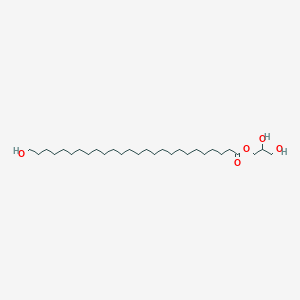

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)
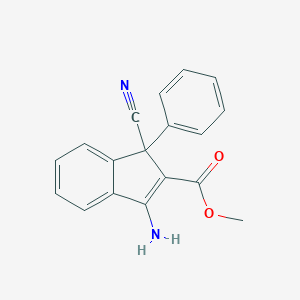
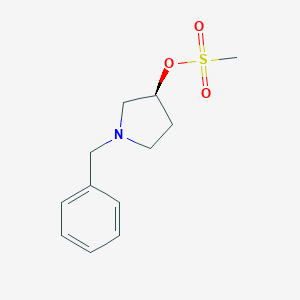
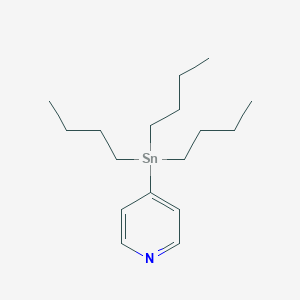
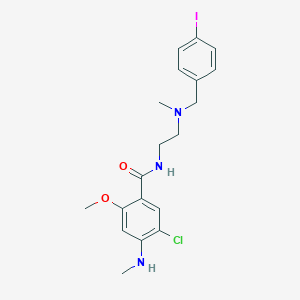
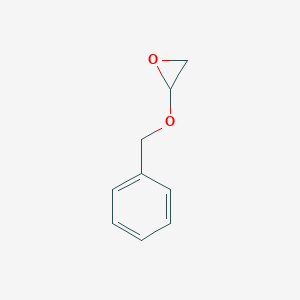
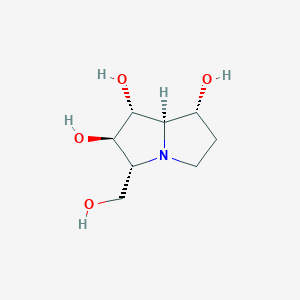
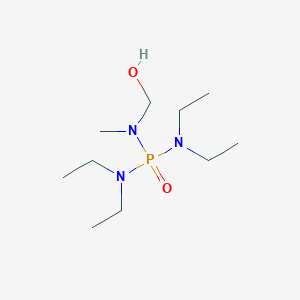

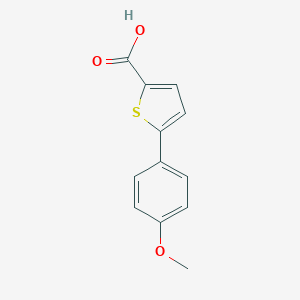
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
